molecular formula C25H24N2O3 B11367689 N-(4-methoxybenzyl)-3,4,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-methoxybenzyl)-3,4,6-trimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11367689
M. Wt: 400.5 g/mol
InChI Key: NGMUXWLEWPMIBG-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is an organic compound with a complex molecular structure It is characterized by the presence of a benzofuran ring, a pyridine ring, and several methyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can be achieved through a multi-step process involving several key reactions. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the selection of appropriate solvents and purification techniques is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-3,4,6-TRIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of functional groups and molecular structure

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,4,6-trimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H24N2O3/c1-16-13-17(2)23-18(3)24(30-21(23)14-16)25(28)27(22-7-5-6-12-26-22)15-19-8-10-20(29-4)11-9-19/h5-14H,15H2,1-4H3

InChI Key

NGMUXWLEWPMIBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=C1)C(=O)N(CC3=CC=C(C=C3)OC)C4=CC=CC=N4)C)C

Origin of Product

United States

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